molecular formula C33H33N5O3 B11337469 1-{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone

1-{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone

Cat. No.: B11337469
M. Wt: 547.6 g/mol
InChI Key: MKBLNESQWUGLTI-UHFFFAOYSA-N
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Description

1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolopyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the ethoxyphenyl and phenyl groups through nucleophilic substitution reactions.

    Piperazine Ring Formation: This involves the reaction of the intermediate with piperazine under suitable conditions.

    Final Coupling: The final step involves coupling the piperazine derivative with 4-methylphenoxyethanone under optimized conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE
  • 1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(4-CHLOROPHENOXY)ETHAN-1-ONE

Uniqueness

The uniqueness of 1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE lies in its specific substitution pattern and the presence of both ethoxy and methylphenoxy groups. These structural features contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C33H33N5O3

Molecular Weight

547.6 g/mol

IUPAC Name

1-[4-[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C33H33N5O3/c1-3-40-27-15-11-26(12-16-27)38-21-29(25-7-5-4-6-8-25)31-32(34-23-35-33(31)38)37-19-17-36(18-20-37)30(39)22-41-28-13-9-24(2)10-14-28/h4-16,21,23H,3,17-20,22H2,1-2H3

InChI Key

MKBLNESQWUGLTI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)COC5=CC=C(C=C5)C)C6=CC=CC=C6

Origin of Product

United States

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